
3-(4-溴-3,5-二甲基-1H-吡唑-1-基)丙酰胺
描述
科学研究应用
合成和生物应用
吡唑衍生物的合成:吡唑衍生物,包括类似于“3-(4-溴-3,5-二甲基-1H-吡唑-1-基)丙酰胺”结构的化合物,通过各种方法合成,突出它们在药物化学中作为药效团的重要性。这些化合物展现出广泛的生物活性,如抗癌、镇痛、抗炎、抗菌、抗病毒和抗惊厥等性质。合成通常涉及缩合后的环化,利用磷氧氯化物、二甲基甲酰胺、乙酰胺和肼等试剂在不同条件下进行(Dar & Shamsuzzaman, 2015)。
抗真菌应用:某些吡唑衍生物已显示出对负责棕榈树白蛾病的病原真菌氧化镰孢菌的高效性。结构活性关系(SAR)研究揭示了共同的抗真菌药效团位点,表明吡唑衍生物在对抗真菌感染中的实用性(Kaddouri et al., 2022)。
细胞色素P450酶抑制:吡唑化合物已被评估其作为细胞色素P450酶抑制剂的选择性和效力,这对于预测药物相互作用至关重要。这些研究对于药物开发和安全评估至关重要(Khojasteh et al., 2011)。
新药物的开发:对吡唑啉衍生物的研究已探索其抗癌活性,采用了多种合成策略以增强其生物效应。这突显了吡唑基化合物在药物发现中的多功能性和潜力(Ray et al., 2022)。
杂环化学:与吡唑衍生物相关的吡唑并[1,5-a]嘧啶骨架已被确定为药物发现中的特权结构,在展示广泛药效的同时。这凸显了吡唑及其衍生物在开发新的治疗剂中的重要性(Cherukupalli et al., 2017)。
作用机制
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Given the broad range of activities associated with similar compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. Additionally, it can bind to specific receptors, altering their conformation and impacting cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical processes .
Cellular Effects
The effects of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions underscore the compound’s versatility in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications .
Metabolic Pathways
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of key metabolites, impacting cellular homeostasis and metabolic balance .
Transport and Distribution
The transport and distribution of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular and tissue-specific effects .
Subcellular Localization
The subcellular localization of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles .
属性
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-3-7(10)13/h3-4H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIVANAHNITRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672488 | |
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177284-74-0 | |
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


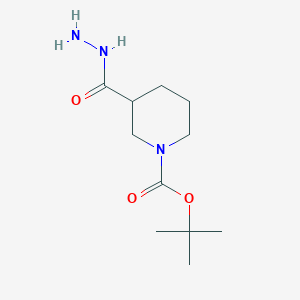
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
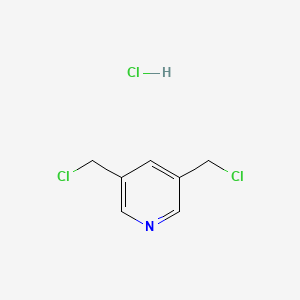

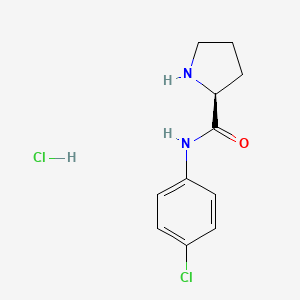
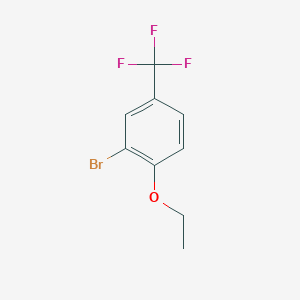
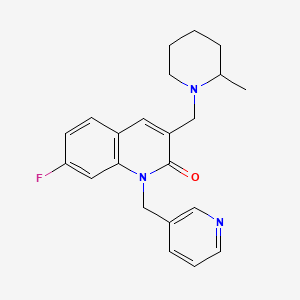

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
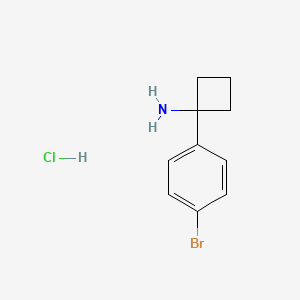
![7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439405.png)
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
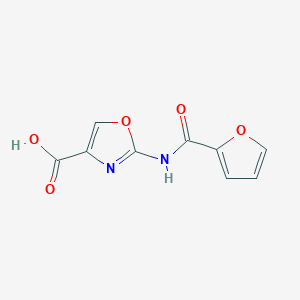
![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)
